molecular formula C10H11BrO2 B12598180 (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one CAS No. 909707-18-2

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

Cat. No.: B12598180
CAS No.: 909707-18-2
M. Wt: 243.10 g/mol
InChI Key: YHBJHFSGJLHNDO-SNVBAGLBSA-N
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Description

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a hydroxybutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one typically involves the use of commercially available starting materials. One common method involves the reaction of 3-bromobenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one
  • (4R)-4-(3-fluorophenyl)-4-hydroxybutan-2-one
  • (4R)-4-(3-methylphenyl)-4-hydroxybutan-2-one

Uniqueness

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This compound’s specific structure and functional groups make it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

CAS No.

909707-18-2

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6,10,13H,5H2,1H3/t10-/m1/s1

InChI Key

YHBJHFSGJLHNDO-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC(=CC=C1)Br)O

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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